2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide
Overview
Description
2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide is an organic compound with the molecular formula C₁₁H₂₀ClNO₂. This compound features a chloroacetamide group attached to a 2-methylcyclohexyl ether moiety, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide typically involves the following steps:
Preparation of 2-methylcyclohexanol: This can be synthesized via the hydrogenation of 2-methylcyclohexanone.
Formation of 2-methylcyclohexyl ether: 2-methylcyclohexanol is reacted with ethylene oxide under basic conditions to form 2-[(2-methylcyclohexyl)oxy]ethanol.
Chloroacetylation: The final step involves reacting 2-[(2-methylcyclohexyl)oxy]ethanol with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The chloroacetamide group can act as an electrophile, reacting with nucleophilic residues in proteins, thereby modifying their function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but with an aromatic ring instead of a cyclohexyl group.
2-chloro-N,N-dimethylacetamide: Lacks the ether linkage and cyclohexyl group.
Metolachlor: Contains a similar chloroacetamide group but with different substituents.
Uniqueness
2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide is unique due to its combination of a chloroacetamide group with a 2-methylcyclohexyl ether moiety. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other chloroacetamides.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylcyclohexyl)oxyethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-9-4-2-3-5-10(9)15-7-6-13-11(14)8-12/h9-10H,2-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMIESYPNSHJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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